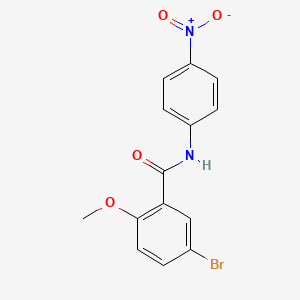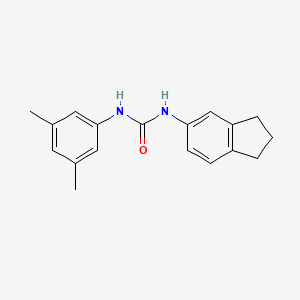![molecular formula C20H23NO3 B4963356 propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
propyl 4-[(4-phenylbutanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-[(4-phenylbutanoyl)amino]benzoate, also known as P4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. P4 is a member of the benzoate ester family and is synthesized through a complex process involving several chemical reactions.
科学的研究の応用
Propyl 4-[(4-phenylbutanoyl)amino]benzoate has been extensively studied for its potential applications in various fields such as drug discovery, materials science, and organic electronics. In drug discovery, this compound has shown promising results as an inhibitor of certain enzymes that are involved in the progression of cancer and other diseases. This compound has also been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In organic electronics, this compound has been shown to have potential applications as a hole-transporting material in organic solar cells.
作用機序
The mechanism of action of propyl 4-[(4-phenylbutanoyl)amino]benzoate is not fully understood, but it is believed to act as an inhibitor of certain enzymes that are involved in the progression of cancer and other diseases. This compound has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. By inhibiting the activity of HDAC enzymes, this compound may prevent the progression of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce cell death. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of propyl 4-[(4-phenylbutanoyl)amino]benzoate is its potential use as a building block for the synthesis of novel materials with unique properties. This compound is also relatively easy to synthesize and purify, making it a useful compound for lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on propyl 4-[(4-phenylbutanoyl)amino]benzoate. One potential area of research is the development of this compound-based materials with unique properties for use in various applications. Another area of research is the identification of specific enzymes that are inhibited by this compound and the development of this compound-based inhibitors for these enzymes. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成法
The synthesis of propyl 4-[(4-phenylbutanoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 4-phenylbutyric acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate, which is then reacted with propyl alcohol to form this compound. The final product is then purified through recrystallization to obtain pure this compound.
特性
IUPAC Name |
propyl 4-(4-phenylbutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-15-24-20(23)17-11-13-18(14-12-17)21-19(22)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQLFRBFHVBWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963282.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4963283.png)
![3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B4963285.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4963291.png)


![2-amino-4-[4-(diethylamino)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4963320.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4963326.png)
![ethyl 1-benzyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4963330.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4963348.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
